molecular formula C10H11NO3S B8416418 {[(Benzyloxy)carbonyl]amino}ethanethioic S-acid CAS No. 16707-70-3

{[(Benzyloxy)carbonyl]amino}ethanethioic S-acid

Cat. No. B8416418
CAS RN: 16707-70-3
M. Wt: 225.27 g/mol
InChI Key: ZEXDNHAOIPVZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382193B2

Procedure details

Peptide bond formation was also easily accomplished using the silylative activation of N-protected α-amino thiol acids (FIG. 5). The peptidic thiol acids were generated from the corresponding 9-fluorenylmethyl thiol esters by the method of Crich et al., Org. Lett. 2007, 9, 4423-4426, hereby incorporated by reference in entirety, and used without further purification. As shown in FIG. 5, Gly, Met, Phe, Glu, and Pro thiol acid residues reacted smoothly to give the corresponding dipeptides (entries 1-9). It is noteworthy that sterically hindered α-amino thiol acids like Val (entries 10 and 11) and even 2-aminoisobutyric thiol acid (entry 12) are effectively coupled using this method, although longer reaction times were required to achieve acceptable yields. The amino acids, Phe, Tyr, Val, Ala, Gly, Met, Trp and Pro were all equally effective as N-terminal coupling partners (entries 1-15). The formation of Cbz-Gly-L-Tyr-OMe indicates that phenolic residues do not interfere with the coupling reaction (entry 2). Cbz-Gly-L-Phe-OMe, which is formed as a single dipeptide in 78% yield from Cbz-Gly-SH and L-Phe-OMe under the general coupling conditions (entry 1), is generated in almost an identical isolated yield (71%) when an equimolar amount of Cbz-L-Arg-OH is added to the reaction mixture. This simple experiment confirms the compatibility of this method with both carboxylic acid and guanidine functionalities.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Cbz-Gly-L-Tyr-OMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
α-amino thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:6]([OH:8])=[O:7])[CH:3]([CH3:5])[CH3:4].N[C@H:10]([C:18](O)=O)[CH2:11][C:12]1C=CC=C[CH:13]=1.N[C@H:22]([C:31](O)=O)[CH2:23][C:24]1C=CC(O)=C[CH:25]=1.N[C@H:35]([C:37](O)=O)[CH3:36].N[CH2:41]C(O)=O.N[C@H](C(O)=O)CC[S:49]C.N[C@H](C(O)=O)CC1C2C(=CC=CC=2)NC=1.[NH:69]([C:87]([O:89][CH2:90][C:91]1[CH:96]=[CH:95][CH:94]=[CH:93][CH:92]=1)=[O:88])[CH2:70][C:71]([NH:73][C@H:74]([C:83]([O:85]C)=O)CC1C=CC(O)=CC=1)=[O:72]>>[NH:69]([C:87]([O:89][CH2:90][C:91]1[CH:92]=[CH:93][CH:94]=[CH:95][CH:96]=1)=[O:88])[CH2:70][C:71]([NH:1][C@H:2]([C:6]([O:8][CH3:22])=[O:7])[CH2:3][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:18]=1)=[O:72].[NH:73]([C:71]([O:8][CH2:6][C:2]1[CH:3]=[CH:5][CH:37]=[CH:35][CH:36]=1)=[O:72])[CH2:74][C:83]([SH:49])=[O:85].[NH2:1][C@H:2]([C:6]([O:8][CH3:41])=[O:7])[CH2:3][C:4]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:31]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)C)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
Step Six
Name
Cbz-Gly-L-Tyr-OMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)C(=O)OCC1=CC=CC=C1
Step Seven
Name
α-amino thiol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)C)C(=O)O
Step Nine
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
although longer reaction times
CUSTOM
Type
CUSTOM
Details
do not interfere with the coupling reaction (entry 2)

Outcomes

Product
Name
Type
product
Smiles
N(CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)C(=O)OCC1=CC=CC=C1
Name
Type
product
Smiles
Name
Type
product
Smiles
N(CC(=O)S)C(=O)OCC1=CC=CC=C1
Name
Type
product
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.